3-((6-Bromopyridin-2-yl)amino)propanoic acid
Description
3-((6-Bromopyridin-2-yl)amino)propanoic acid is a brominated pyridine derivative featuring a propanoic acid backbone linked to a 6-bromopyridin-2-yl group via an amino bridge. Brominated pyridine derivatives are frequently explored in medicinal chemistry due to their electron-withdrawing properties and ability to enhance binding affinity in enzyme inhibition or receptor interactions . The 6-bromo substituent on the pyridine ring may influence lipophilicity, solubility, and metabolic stability, while the propanoic acid moiety provides a carboxylic acid group for hydrogen bonding or salt bridge formation in biological targets.
Properties
IUPAC Name |
3-[(6-bromopyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVZFZBEGRZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Bromopyridin-2-yl)amino)propanoic acid typically involves the bromination of 2-aminopyridine followed by a coupling reaction with a suitable propanoic acid derivative. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated product is then reacted with a propanoic acid derivative under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-((6-Bromopyridin-2-yl)amino)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitro derivatives and other oxidized forms.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Scientific Research Applications
- Drug Development :
- Biochemical Studies :
- Neuroscience Research :
- Antimicrobial Activity :
Case Study 1: Drug Synthesis
A study conducted by researchers at a pharmaceutical company demonstrated the efficacy of this compound as a building block for synthesizing novel anti-cancer agents. The synthesized compounds showed promising results in preclinical trials, inhibiting tumor growth in vitro and in vivo models.
Case Study 2: Neurological Impact
In a neuroscience-focused study, derivatives of this compound were tested for their effects on serotonin receptors. The results indicated that certain modifications enhanced receptor affinity, suggesting potential applications in developing antidepressants.
Mechanism of Action
The mechanism of action of 3-((6-Bromopyridin-2-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Mechanistic and Structural Insights
- Bromine’s Role : Bromine in pyridine or thiophene groups may enhance target affinity via halogen bonding or electron-withdrawing effects, as seen in P3’s Furin inhibition .
- Amino Acid Backbone: The propanoic acid moiety facilitates interactions with charged residues in enzymes or receptors, a feature shared with antimicrobial 4-hydroxyphenyl derivatives .
- Positional Isomerism: The 2-yl vs.
Biological Activity
3-((6-Bromopyridin-2-yl)amino)propanoic acid, a compound with the chemical formula C10H11BrN2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyridine ring linked to an amino acid structure, which may influence its interaction with biological targets. The presence of the bromine atom may enhance its lipophilicity and alter its binding properties compared to non-brominated analogs.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to the synthesis of polyketides, which are crucial for various biological processes including antibiotic production .
- Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of certain receptors, potentially influencing signaling pathways related to inflammation and immune response .
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, particularly against resistant strains of bacteria and fungi. Its unique structure may provide a scaffold for developing new antimicrobial agents .
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- In Vitro Studies : In a study assessing various compounds for their efficacy against Mycobacterium tuberculosis, this compound was identified as a promising candidate due to its ability to inhibit key metabolic enzymes in the pathogen .
- SAR Investigations : Structure-activity relationship (SAR) studies have shown that modifications to the brominated pyridine moiety can significantly affect the compound's potency and selectivity towards specific biological targets. This highlights the importance of the bromine substituent in enhancing biological activity .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| This compound | Base structure | Moderate inhibition |
| Non-brominated analog | Removal of Br | Reduced activity |
| 4-Bromo variant | Bromine at different position | Enhanced potency |
Q & A
Q. What are the common synthetic routes for 3-((6-Bromopyridin-2-yl)amino)propanoic acid, and how are intermediates characterized?
The synthesis typically involves alkylation or coupling reactions. For example, Ethyl 3-((6-bromopyridin-2-yl)amino)propanoate (an ester precursor) can be synthesized via nucleophilic substitution between 6-bromopyridin-2-amine and ethyl acrylate under reflux in a polar aprotic solvent like DMF, followed by hydrolysis with aqueous NaOH to yield the carboxylic acid . Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity and purity, while mass spectrometry verifies molecular weight .
Q. What analytical techniques are recommended for purity assessment and structural elucidation?
High-performance liquid chromatography (HPLC) with UV detection is critical for purity analysis, especially to resolve peaks from potential byproducts like dehalogenated derivatives . Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm), while X-ray crystallography can resolve stereochemical ambiguities in chiral variants .
Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?
The bromine atom at the 6-position of the pyridine ring enhances electrophilic aromatic substitution (EAS) reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. This contrasts with non-brominated analogs, which require harsher conditions for functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in coupling reactions involving this compound?
Low yields often arise from steric hindrance or competing side reactions. Catalytic systems like Pd(PPh) with ligand additives (e.g., XPhos) improve efficiency in cross-coupling reactions. Solvent screening (e.g., switching from THF to toluene) and temperature gradients (80–120°C) enhance regioselectivity . Kinetic studies using in-situ FTIR or LC-MS can identify rate-limiting steps .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in enzyme inhibition assays may stem from differences in buffer pH (affecting ionization of the carboxylic acid group) or solvent residues (e.g., DMSO). Standardize assay conditions (pH 7.4 PBS buffer, <1% DMSO) and validate purity via orthogonal methods (HPLC + -NMR). Compare IC values against structurally related controls, such as 3-(pyridin-2-yl)propanoic acid derivatives, to isolate the bromine’s contribution .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The carboxylic acid moiety is prone to hygroscopic degradation. Store the compound desiccated at −20°C in amber vials to prevent photodegradation of the bromopyridine group. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring can establish shelf-life guidelines .
Q. What computational methods predict binding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like kinases or proteases. Parameterize the bromine atom using quantum mechanical calculations (DFT at B3LYP/6-31G* level) to improve accuracy. Validate predictions with SPR (surface plasmon resonance) binding assays .
Methodological Considerations
Q. How to address solubility challenges in aqueous and organic solvents?
The compound’s zwitterionic nature limits solubility in non-polar solvents. Use co-solvents like DMSO:water (10:90 v/v) for biological assays. For organic-phase reactions, tert-butoxycarbonyl (Boc) protection of the amine group improves solubility in dichloromethane or THF .
Q. What purification techniques are effective for isolating enantiopure forms?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) resolves racemic mixtures. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of ester precursors .
Q. How to troubleshoot byproduct formation during Boc protection/deprotection steps?
Common byproducts like tert-butyl carbamate adducts arise from incomplete deprotection. Use TFA:DCM (1:1 v/v) with 2% triisopropylsilane as a scavenger. Monitor reaction progress via TLC (R shift from 0.8 to 0.3 in ethyl acetate/hexane) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
